4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid
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Overview
Description
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid is an organic compound commonly used in organic synthesis. It is a white solid that serves as an intermediate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a protective group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of a Boc-protected piperidine intermediate, which is then coupled with 2-pyridinecarboxylic acid under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and deprotected piperidine derivatives .
Scientific Research Applications
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- N-Boc-4-iodoaniline
Uniqueness
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid is unique due to its combination of a Boc-protected piperidine ring and a pyridinecarboxylic acid moiety. This structure allows for versatile applications in organic synthesis and drug development .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-5-11(6-9-18)12-4-7-17-13(10-12)14(19)20/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQUFXRIPIBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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